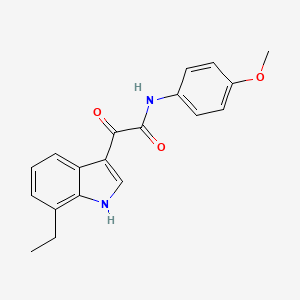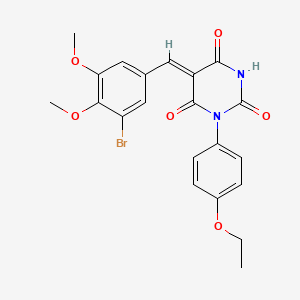
2-(7-ethyl-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-ethyl-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide, commonly known as EIAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EIAC is a synthetic compound that belongs to the class of indole-based compounds. It has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
作用机制
The mechanism of action of EIAC is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in inflammation, cancer, and bacterial infections. EIAC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known mediators of inflammation. EIAC has also been found to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). Additionally, EIAC has been found to inhibit the growth of certain bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
EIAC has been found to have various biochemical and physiological effects. It has been found to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. EIAC has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, EIAC has been found to have antibacterial activity against various bacterial strains.
实验室实验的优点和局限性
EIAC has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. Additionally, EIAC has been found to be stable under various conditions, which makes it suitable for use in various assays. However, one limitation of EIAC is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
未来方向
There are several potential future directions for research on EIAC. One area of research could be the development of EIAC-based fluorescent probes for the detection of other metal ions in biological systems. Another area of research could be the development of EIAC derivatives with improved anti-inflammatory, anti-cancer, and antibacterial properties. Additionally, further studies could be conducted to elucidate the mechanism of action of EIAC and to identify specific targets for its activity.
合成方法
EIAC can be synthesized using a multi-step reaction process. The first step involves the synthesis of 7-ethyl-1H-indole-3-carboxylic acid, which is then reacted with 4-methoxyaniline to form 2-(7-ethyl-1H-indol-3-yl)-N-(4-methoxyphenyl)acetamide. This intermediate is then subjected to a final reaction with acetic anhydride to produce EIAC.
科学研究应用
EIAC has been studied for its potential applications in various fields. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. EIAC has also been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological systems. Additionally, EIAC has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
2-(7-ethyl-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-12-5-4-6-15-16(11-20-17(12)15)18(22)19(23)21-13-7-9-14(24-2)10-8-13/h4-11,20H,3H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVCIRYBPCBCDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-ethyl-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-adamantyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4898111.png)

![N-(2-fluorophenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4898129.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4898142.png)

![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4898155.png)
![3-(4-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898160.png)
![2-methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-chlorobenzoate](/img/structure/B4898167.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B4898173.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4898179.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B4898187.png)

![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenyl methanesulfonate](/img/structure/B4898212.png)
